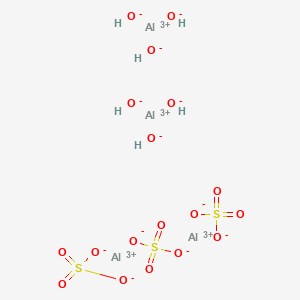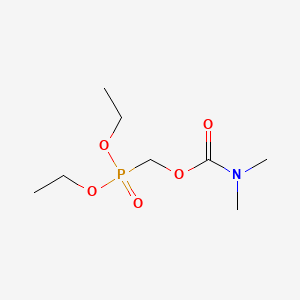
2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, which is further linked to a 2,4-dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Acylation: The aminonaphthalene is acylated with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring, typically using a hydroxylating agent like hydrogen peroxide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial RNA polymerase, which disrupts the synthesis of essential RNA molecules in bacteria . This interaction typically involves binding to the enzyme’s active site, preventing the normal catalytic function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Dimethoxyphenyl)-3-hydroxybenzamide: Similar structure but with a benzene core instead of naphthalene.
N-(2,4-Dimethoxyphenyl)-3-hydroxyanthracene-2-carboxamide: Similar structure but with an anthracene core.
Uniqueness
N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its naphthalene core, which imparts distinct electronic properties and reactivity compared to its benzene and anthracene analogs. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
2672-77-7 |
|---|---|
Formule moléculaire |
C19H17NO4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21/h3-11,21H,1-2H3,(H,20,22) |
Clé InChI |
BAROIKGEGXXQJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


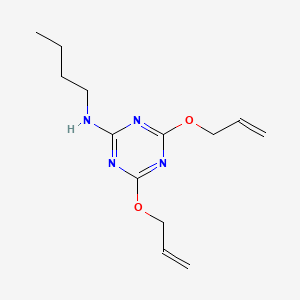

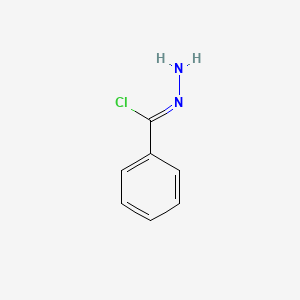


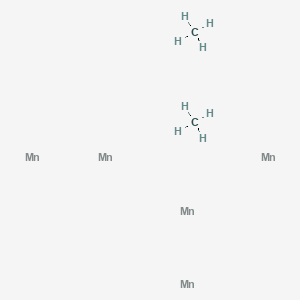
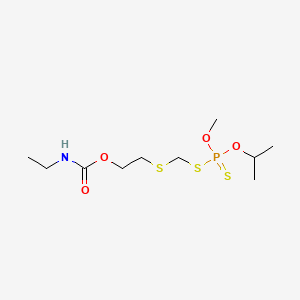

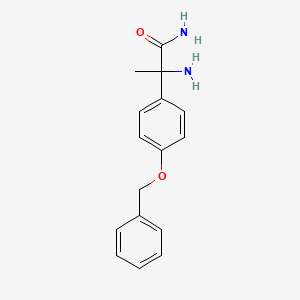
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
